8-hydroxy-2H-chromene-3-carboxylic acid
Description
Nomenclature and Structural Classification
The systematic naming and classification of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid are based on the IUPAC (International Union of Pure and Applied Chemistry) conventions. The name explicitly defines its molecular architecture. The term "2H-chromene" denotes a bicyclic system where a benzene (B151609) ring is fused to a pyran ring. The "-2-one" suffix indicates a ketone group at the second position of the pyran ring, which makes the heterocyclic ring a lactone (a cyclic ester). This specific 2H-chromen-2-one core structure is widely known as coumarin (B35378). nih.govmatrix-fine-chemicals.com The prefixes "8-hydroxy-" and "-3-carboxylic acid" specify the presence of a hydroxyl (-OH) group and a carboxylic acid (-COOH) group at the C8 and C3 positions of the coumarin scaffold, respectively.
Structurally, the compound is classified as a substituted coumarin, which is a member of the benzopyranone class of compounds. Its key functional groups—a phenol, a carboxylic acid, and an α,β-unsaturated lactone—dictate its chemical reactivity and physical properties.
Nomenclature and Identifiers for 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid
| Identifier | Value |
|---|---|
| Preferred IUPAC Name | 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid sigmaaldrich.com |
| CAS Number | 1728-89-8 chemscene.combldpharm.comsigmaaldrich.com |
| Molecular Formula | C₁₀H₆O₅ chemscene.com |
| Molecular Weight | 206.15 g/mol chemscene.com |
| Synonym | 3-Carboxy-8-hydroxycoumarin |
| InChI Key | QIBIAGDWRHWFNP-UHFFFAOYSA-N sigmaaldrich.com |
| Canonical SMILES | C1=CC2=C(C(=C1)O)OC(=O)C(=C2)C(=O)O chemscene.com |
Historical Context and Research Evolution
The research trajectory of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is intrinsically linked to the broader history of coumarin chemistry, which dates back to the 19th century. The foundational methods for synthesizing the coumarin ring system, such as the Pechmann and Knoevenagel condensations, provided the initial pathways to this class of compounds. wikipedia.orgwikipedia.org
The synthesis of coumarin-3-carboxylic acids is most classically achieved through the Knoevenagel condensation. wikipedia.orgrsc.org This reaction typically involves the condensation of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound like malonic acid or its esters (e.g., diethyl malonate), often catalyzed by a weak base. rsc.orgresearchgate.net For 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid specifically, the logical synthetic precursor is 2,3-dihydroxybenzaldehyde (B126233), which reacts with malonic acid to form the target molecule. rsc.org These classic reactions, developed over a century ago, remain fundamental in accessing the coumarin-3-carboxylic acid scaffold.
The evolution of research has transitioned from foundational synthesis to exploring the compound's utility as a chemical intermediate. Coumarin-3-carboxylic acid and its derivatives are recognized as important starting materials for creating more elaborate molecular structures due to the reactivity of the carboxylic acid group and the potential for substitution on the aromatic ring. medchemexpress.com
A significant area of modern research involves the selective functionalization of the coumarin-3-carboxylic acid core. ias.ac.in Scientists have developed numerous methods to modify the C3 and C4 positions, often using the carboxylic acid group as a handle. Techniques such as silver- or copper-catalyzed decarboxylative coupling reactions have been employed to introduce new substituents at the C3 position. ias.ac.in Furthermore, the C4 position of the ring can be targeted for reactions like C-H arylation, demonstrating the ongoing effort to expand the chemical diversity of coumarin derivatives. ias.ac.in
This evolution highlights a shift from simply creating the molecule to strategically manipulating its structure to produce compounds for specific applications, such as the development of fluorescent probes and the synthesis of complex organic molecules. nih.govmdpi.commdpi.comnih.gov
Key Milestones in the Research Evolution of Coumarin-3-Carboxylic Acids
| Research Phase | Description | Key Reactions / Concepts |
|---|---|---|
| Foundational Synthesis (Late 19th Century) | Development of classic named reactions to construct the core coumarin ring system. | Knoevenagel Condensation, Pechmann Condensation wikipedia.orgwikipedia.orgrsc.org |
| Application as a Synthetic Intermediate | Utilization of the coumarin-3-carboxylic acid scaffold as a versatile building block for more complex molecules. | Amidation, Esterification researchgate.netmdpi.com |
| Advanced Functionalization (21st Century) | Focus on developing new catalytic methods for selective modification of the coumarin ring, particularly at the C3 and C4 positions. | Decarboxylative Coupling, C-H Activation/Arylation ias.ac.in |
| Exploration in Materials and Medicinal Chemistry | Design and synthesis of novel derivatives for study in various scientific fields, including as fluorescent probes and as templates for biologically active compounds. | Structure-Activity Relationship (SAR) studies, Fluorophore development nih.govnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
8-hydroxy-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-4,11H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWKXPMKTCNNDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Hydroxy 2h Chromene 3 Carboxylic Acid and Its Core Structure
Classical Synthetic Pathways
Traditional methods for constructing the chromene-3-carboxylic acid scaffold primarily rely on condensation reactions that form the core heterocyclic ring system. These methods, while foundational, often require specific starting materials and reaction conditions.
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a cornerstone in the synthesis of coumarin-3-carboxylic acids and related chromene structures. bsb-muenchen.de This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. nih.gov For the synthesis of the 8-hydroxy-2H-chromene-3-carboxylic acid, this would typically involve the reaction of 2,3-dihydroxybenzaldehyde (B126233) with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters (e.g., diethyl malonate), in the presence of a weak base catalyst like piperidine (B6355638) or pyridine (B92270). bsb-muenchen.de
The general mechanism commences with the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde (B1680747) derivative. The resulting aldol-type adduct undergoes subsequent dehydration to yield the α,β-unsaturated product. In the case of using a malonic acid derivative, an intramolecular cyclization (lactone formation) occurs between the phenolic hydroxyl group and the newly formed carboxylic acid or ester group, leading to the chromene ring system. If an ester of malonic acid is used, a final hydrolysis step is required to obtain the carboxylic acid. The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates decarboxylation. rsc.org
A notable example of a related synthesis is the reaction of 3-ethoxysalicylaldehyde (B1293910) with diethylmalonate in the presence of a catalytic amount of piperidine in ethanol. The reaction mixture is typically stirred at room temperature for several hours. Acidification with dilute hydrochloric acid neutralizes the catalyst and precipitates the product, which can then be purified by recrystallization. researchgate.net While this example illustrates the synthesis of an 8-ethoxy derivative, the same principle applies to the synthesis of the 8-hydroxy analogue by starting with 2,3-dihydroxybenzaldehyde.
Table 1: Key Features of Knoevenagel Condensation for Chromene-3-Carboxylic Acid Synthesis
| Feature | Description |
| Reactants | A salicylaldehyde derivative (e.g., 2,3-dihydroxybenzaldehyde) and an active methylene compound (e.g., malonic acid, diethyl malonate). |
| Catalyst | Typically a weak base such as piperidine or pyridine. |
| Mechanism | Nucleophilic addition of the carbanion from the active methylene compound to the aldehyde, followed by dehydration and intramolecular cyclization. |
| Key Intermediate | An aldol-type adduct. |
| Final Product | A 2H-chromene-3-carboxylic acid or its ester. |
Perkin Reaction Applications
The Perkin reaction is another classical method for the synthesis of α,β-unsaturated carboxylic acids, and it has been historically significant in the synthesis of coumarins, which are 2-oxo-2H-chromene derivatives. nih.govwikipedia.org The reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base catalyst. nih.gov
For the synthesis of a coumarin-3-carboxylic acid scaffold, a salicylaldehyde would be reacted with an appropriate anhydride. The mechanism of the Perkin reaction for coumarin (B35378) synthesis is thought to involve the formation of an O-acetyl salicylaldehyde intermediate, which then undergoes an intramolecular aldol-type condensation catalyzed by a base, followed by dehydration. sciforum.net While the classic Perkin reaction yields cinnamic acids, its application to salicylaldehydes provides a direct route to the coumarin ring system. wikipedia.org The synthesis of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid has been reported, with the product being a green crystalline solid with a melting point of 292-293 °C (decomposed). rsc.org
Table 2: Comparison of Classical Synthetic Pathways
| Pathway | Reactants | Catalyst/Reagent | Key Features |
| Knoevenagel Condensation | Salicylaldehyde derivative, Active methylene compound | Weak base (e.g., piperidine) | Milder conditions compared to Perkin reaction; versatile for various substitutions. |
| Perkin Reaction | Salicylaldehyde derivative, Acid anhydride | Alkali salt of the corresponding acid | Historically important for coumarin synthesis; can require higher temperatures. |
Advanced and Green Synthesis Protocols
In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. These advanced protocols often utilize catalysis to achieve high yields and selectivity under milder reaction conditions.
Catalytic Approaches (e.g., Transition Metal Catalysis, Rhodium(III)-Catalyzed C–H Activation)
Transition metal catalysis, particularly using rhodium(III) complexes, has emerged as a powerful tool for the synthesis of 2H-chromene-3-carboxylic acids. acs.org A notable example is the rhodium(III)-catalyzed redox-neutral synthesis from N-phenoxyacetamides and methyleneoxetanones. acs.orgorganic-chemistry.org This method proceeds via a C–H activation and a [3+3] annulation cascade. acs.orgorganic-chemistry.org
The reaction is typically catalyzed by a rhodium complex such as [Cp*RhCl₂]₂ in the presence of a base like cesium acetate (B1210297) (CsOAc). acs.org The mechanism involves the directed C–H activation of the N-phenoxyacetamide, followed by coordination and insertion of the methyleneoxetanone. A key feature of this transformation is the selective cleavage of the alkyl C–O bond of the β-lactone unit in the methyleneoxetanone, which serves as a three-carbon source. organic-chemistry.orgnih.gov The reaction exhibits broad substrate tolerance, with electron-donating groups on the N-phenoxyacetamide generally leading to higher yields. acs.org
Solvent-Controlled Reaction Sequences
The outcome of the rhodium(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids can be significantly influenced by the choice of solvent. organic-chemistry.org For instance, in the reaction of N-phenoxyacetamides with methyleneoxetanones, the use of a solvent like 1,4-dioxane (B91453) can lead to the desired product, while switching to a protic solvent like methanol (B129727) can result in the formation of byproducts due to competing ring-opening pathways of the β-lactone. acs.org This solvent-controlled selectivity highlights the nuanced interplay of reaction parameters in modern synthetic methodologies. The optimized conditions for the desired annulation often involve acetonitrile (B52724) (MeCN) as the solvent at elevated temperatures. organic-chemistry.org
Table 3: Features of Advanced Rhodium(III)-Catalyzed Synthesis
| Feature | Description |
| Reactants | N-phenoxyacetamides and methyleneoxetanones. |
| Catalyst | Rhodium(III) complexes, e.g., [Cp*RhCl₂]₂. |
| Key Steps | C–H activation, [3+3] annulation, selective alkyl C–O bond cleavage. |
| Influence of Solvent | The choice of solvent can control the reaction pathway and product distribution. |
Photocatalytic Strategies
Photocatalysis has gained prominence as a green and sustainable approach to organic synthesis, utilizing visible light as an energy source to drive chemical reactions. nih.gov The synthesis of chromene derivatives can be achieved through photocatalytic methods, often involving multicomponent reactions. rsc.org For example, the condensation of aromatic aldehydes, a 1,3-dicarbonyl compound, and 4-hydroxycoumarin (B602359) can be photocatalyzed by novel materials under visible light irradiation (e.g., green LED) to produce complex chromene structures. rsc.orgnih.gov
The general mechanism in photoredox catalysis involves the excitation of a photocatalyst by visible light, which then initiates a single-electron transfer process to generate radical intermediates. nih.gov These reactive species can then participate in bond-forming reactions to construct the desired molecular framework. While specific photocatalytic routes to this compound are not extensively detailed, the principles of photocatalysis offer a promising and environmentally benign avenue for its synthesis. The development of new photocatalysts and the adaptation of known photocatalytic reactions to appropriately substituted precursors are active areas of research. nih.govresearchgate.net
Environmentally Benign and Green Chemistry Protocols (e.g., Water-Mediated Synthesis, Bio-based Catalysts)
The development of eco-friendly synthetic routes to coumarin and chromene derivatives is a key focus in contemporary organic chemistry. These methods prioritize the use of non-toxic solvents, renewable materials, and energy-efficient conditions.
Water-Mediated Synthesis:
Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and readily available nature. An efficient protocol for the synthesis of coumarin-3-carboxylic acid derivatives, including 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, has been developed using a water extract of rice straw (WERS) as a catalytic medium. This method involves the reaction of various substituted salicylaldehydes with Meldrum's acid at room temperature, affording excellent yields (72-94%) within 220-320 minutes. researchgate.net The basic nature of the rice straw extract, attributed to the presence of metal oxides and hydroxides, is believed to catalyze the Knoevenagel condensation reaction. researchgate.net
Another green approach utilizes waste curd water as a catalytic solvent for the synthesis of coumarin-3-carboxylic acid derivatives. eurjchem.com This method employs ultrasonic irradiation at 40°C, reacting 2-hydroxybenzaldehydes with dimethyl malonate to produce the desired products in good to outstanding yields. eurjchem.com The acidic nature of the curd water serves as a biological catalyst, promoting the reaction under mild conditions without the need for traditional metal or Lewis acid catalysts. eurjchem.com
Bio-based and Recyclable Catalysts:
The use of bio-based and recyclable catalysts represents another significant advancement in the green synthesis of chromene derivatives. Pyridine-2-carboxylic acid (P2CA) has been identified as a sustainable and rapid organocatalyst for the one-pot, multicomponent synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. bldpharm.com Operating in a water-ethanol mixture, this catalyst demonstrates dual acid-base behavior, facilitating high yields (up to 98%) in short reaction times. bldpharm.com The process boasts excellent green metrics, including high atom economy and a low E-factor, and the catalyst can be recycled for several runs without a significant loss of activity. bldpharm.com
Mechanistic Investigations in Synthesis
A thorough understanding of the reaction mechanism is crucial for optimizing synthetic protocols and controlling product selectivity. Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating reaction pathways.
DFT calculations provide detailed insights into the molecular geometry, electronic structure, and vibrational frequencies of reactants, intermediates, transition states, and products. For chromene derivatives, DFT studies at levels of theory such as B3LYP/6-311++G(d,p) have been used to optimize molecular structures and investigate noncovalent interactions within the crystal lattice. researchgate.netsemanticscholar.orgbohrium.com
In the context of the synthesis of 2H-chromene-3-carboxylic acids via a rhodium(III)-catalyzed C-H activation/[3 + 3] annulation cascade, DFT calculations have been instrumental in supporting a proposed Rh(III)–Rh(V)–Rh(III) catalytic cycle. organic-chemistry.org These computational studies help to rationalize the observed reaction outcomes and guide the design of more efficient catalytic systems. organic-chemistry.org
Molecular electrostatic potential (MEP) surface analysis, another component of DFT studies, helps to identify the electrophilic and nucleophilic sites within a molecule, thereby predicting its reactivity and the nature of intermolecular interactions. dntb.gov.uaresearchgate.netsemanticscholar.orgbohrium.com Fukui functions are also calculated to pinpoint the atoms most susceptible to nucleophilic or electrophilic attack. researchgate.netsemanticscholar.orgbohrium.com
The synthesis of substituted chromenes often raises questions of regioselectivity, particularly when using unsymmetrically substituted starting materials. In the Rh(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids from meta-substituted N-phenoxyacetamides, the nature of the substituent was found to significantly influence the regioselectivity of the C-H activation step. acs.org For instance, a meta-chloro substituent directed the annulation exclusively to the less sterically hindered ortho-position. acs.org In contrast, meta-methyl and meta-methoxy substituents resulted in a mixture of regioisomers, indicating a more complex interplay of electronic and steric effects. acs.org
While the synthesis of this compound itself does not typically involve the creation of chiral centers, related syntheses of other chromene derivatives can. For instance, the construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters has been achieved with good diastereoselectivity through a ternary-catalytic multicomponent reaction. rsc.org
Reaction Optimization and Parameter Tuning
Systematic optimization of reaction parameters is essential for maximizing product yield and purity while minimizing reaction times and waste. Key parameters that are frequently tuned include the choice of solvent and the concentration of the catalyst.
The solvent can play a critical role in the outcome of a chemical reaction by influencing reactant solubility, transition state stabilization, and even the reaction pathway itself. In the Rh(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids, the solvent was found to be a controlling factor. acs.org While the reaction in 1,4-dioxane provided the desired product in a 42% yield, switching to methanol (MeOH) not only improved the yield to 60% but also led to the formation of a lactonization byproduct. acs.org Further optimization identified acetonitrile (MeCN) as a superior solvent for this transformation. organic-chemistry.org
In the synthesis of chromone-2-carboxylic acids, various solvents such as ethanol, dioxane, and methanol have been explored. nih.gov The optimization of a microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid revealed that changing the solvent from an alcoholic medium to dioxane significantly impacted the reaction's efficiency. nih.gov
The following interactive table summarizes the effect of different solvents on the yield of a model chromone (B188151) synthesis.
| Solvent | Yield (%) |
| Ethanol | 14 |
| Methanol | 15 |
| Dioxane | 87 |
Data adapted from a study on the synthesis of 6-bromochromone-2-carboxylic acid, serving as a representative model for chromone synthesis optimization. nih.gov
The concentration or loading of the catalyst is a crucial parameter that directly affects the reaction rate and, in some cases, the product selectivity. An optimal catalyst concentration exists for many reactions, beyond which there may be diminishing returns or even negative effects. ajpojournals.org
In a study on the synthesis of 3-substituted coumarins, the impact of catalyst concentration was systematically investigated. bhu.ac.in The yield of the desired product was found to increase with increasing catalyst loading up to an optimal point.
The interactive table below illustrates the impact of catalyst concentration on the yield of a model reaction for the synthesis of a 3-substituted coumarin.
| Catalyst Loading (mol%) | Yield (%) |
| 5 | 40 |
| 10 | 50 |
| 15 | 55 |
| 20 | 95 |
| 25 | 90 |
| 30 | 80 |
Data is based on a representative optimization table for the synthesis of 3-substituted coumarins and illustrates a general trend. bhu.ac.in
This data demonstrates that a catalyst loading of 20 mol% provided the highest yield, with higher concentrations leading to a decrease in efficiency. bhu.ac.in Fine-tuning the catalyst concentration is therefore a critical step in developing an efficient and economical synthetic protocol. ajpojournals.org
Chemical Reactivity and Derivatization Strategies for 8 Hydroxy 2h Chromene 3 Carboxylic Acid
Key Functional Group Transformations
The reactivity of 8-hydroxy-2H-chromene-3-carboxylic acid can be understood by examining the reactions characteristic of its key functional groups. These transformations are fundamental for modifying the core structure and exploring its chemical space.
Oxidation Reactions
The phenolic hydroxyl group at the C-8 position and the carboxylic acid at C-3 are the primary sites for oxidative transformations. The phenolic moiety is susceptible to oxidation, which can lead to the formation of quinone-type structures under appropriate conditions. The carboxylic acid group is already in a high oxidation state, but it can undergo oxidative decarboxylation. nih.gov
Advanced oxidation processes (AOPs) involving hydroxyl radicals can lead to degradation of hydroxycoumarin derivatives. nih.govrsc.org While specific studies on this compound are limited, the general reactivity of hydroxycoumarins suggests that the aromatic ring is susceptible to radical attack, initiating a cascade of reactions.
Reduction Reactions
The carboxylic acid and the lactone carbonyl are the principal targets for reduction. The carboxylic acid group can be reduced to a primary alcohol using powerful hydride-donating reagents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemistrysteps.comlibretexts.orglibretexts.org Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce carboxylic acids or esters. masterorganicchemistry.comlibretexts.orgquora.comstackexchange.com
The reduction with LiAlH₄ proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org Initially, an acid-base reaction occurs, followed by hydride attack on the carbonyl carbon. chemistrysteps.com This process ultimately converts the carboxylic acid at the C-3 position into a hydroxymethyl group. The lactone carbonyl can also be reduced, potentially leading to ring-opening, depending on the reaction conditions and the strength of the reducing agent.
Electrophilic Substitution Reactions
The benzene (B151609) ring of the chromene nucleus is activated towards electrophilic aromatic substitution by the electron-donating phenolic hydroxyl group at C-8. This group directs incoming electrophiles to the ortho and para positions. In the case of this compound, the C-7 position is the most likely site for substitution due to strong activation from the adjacent hydroxyl group.
Common electrophilic aromatic substitution reactions include:
Halogenation : The introduction of a halogen (e.g., Cl, Br) onto the aromatic ring, typically using a halogen source and a Lewis acid catalyst. organicchemistrytutor.comyoutube.comlibretexts.org
Nitration : The substitution of a hydrogen atom with a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid, which generates the electrophilic nitronium ion (NO₂⁺). organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com
Sulfonation : The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). organicchemistrytutor.commasterorganicchemistry.com This reaction is often reversible. libretexts.orgmasterorganicchemistry.com
The electron-withdrawing nature of the lactone and carboxylic acid groups at C-2 and C-3, respectively, may slightly deactivate the ring, but the powerful activating effect of the C-8 hydroxyl group is expected to dominate the regioselectivity of the reaction.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions primarily occur at the carbonyl carbon of the carboxylic acid group. libretexts.orguomustansiriyah.edu.iq The hydroxyl group of a carboxylic acid is a poor leaving group, making the acid relatively unreactive toward direct substitution. libretexts.org Therefore, activation is typically required. uomustansiriyah.edu.iq
A common strategy is to convert the carboxylic acid into a more reactive derivative, such as an acid chloride . This can be achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgnih.gov The resulting acid chloride is highly electrophilic and readily reacts with a wide range of nucleophiles (e.g., alcohols, amines, carboxylates) to form esters, amides, and anhydrides, respectively. uomustansiriyah.edu.iq
Derivatization for Analog Synthesis
The functional groups of this compound serve as versatile handles for synthesizing a wide array of analogs. Amidation of the carboxylic acid is a particularly common and effective strategy for creating new derivatives.
Amidation Reactions
The conversion of the C-3 carboxylic acid to an amide is a key derivatization strategy. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine. researchgate.net Due to the low reactivity of the carboxylic acid, a coupling agent is generally required to facilitate the reaction.
Common coupling methods include the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govsci-hub.stcommonorganicchemistry.comluxembourg-bio.comresearchgate.net The reaction proceeds by the activation of the carboxylic acid by EDC, which then reacts with HOBt to form a reactive HOBt ester. sci-hub.st This intermediate is subsequently attacked by the amine nucleophile to yield the desired amide. sci-hub.stresearchgate.net The use of HOBt is known to increase reaction rates and suppress side reactions. researchgate.net
This methodology has been successfully applied to synthesize a variety of chromone-3-carboxamides and 2-oxo-2H-chromene-3-carbohydrazides. nih.govresearchgate.netderpharmachemica.comsemanticscholar.org For example, reacting 2-oxo-2H-chromene-3-carbonyl chlorides with 2-hydroxybenzohydrazides yields N′-[2-hydroxybenzoyl]-2-oxo-2H-chromene-3-carbohydrazide derivatives. nih.gov Similarly, various N-aryl and N,N-dimethyl carboxamides have been prepared from the corresponding carboxylic acids. researchgate.netsemanticscholar.org
The table below summarizes representative amide derivatives synthesized from related coumarin-3-carboxylic acid precursors, illustrating the versatility of this approach.
Esterification Reactions
The conversion of the carboxylic acid moiety in this compound into an ester is a fundamental derivatization strategy. This transformation is typically accomplished through several standard methods of esterification, with the Fischer-Speier esterification being a common approach. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent to ensure it is in large excess and by removing the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com
Another effective method for the esterification of coumarin-3-carboxylic acids involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This method is particularly useful for coupling the carboxylic acid with various alcohols, including cyclic alcohols like cyclohexanol. mdpi.com Additionally, multicomponent reactions catalyzed by Lewis acids such as iron(III) chloride (FeCl₃) have been developed for the synthesis of coumarin-3-carboxylic esters from salicylaldehydes, Meldrum's acid, and an alcohol, showcasing a versatile one-pot approach. researchgate.net
While specific examples detailing the esterification of this compound are not extensively documented, the reactivity of the closely related 2-oxo-2H-chromene-3-carboxylic acid provides a strong precedent for these transformations. The general conditions for these reactions can be adapted for the 8-hydroxy derivative.
Table 1: Representative Conditions for Esterification of Coumarin-3-Carboxylic Acids
| Method | Alcohol | Catalyst/Reagents | Solvent | Conditions | Ref |
|---|---|---|---|---|---|
| Fischer Esterification | Excess Alcohol (e.g., Methanol (B129727), Ethanol) | H₂SO₄ or TsOH | Alcohol (serves as solvent) | Reflux | masterorganicchemistry.commasterorganicchemistry.com |
| DCC Coupling | Cyclohexanol | DCC, DMAP | Dichloromethane (DCM) | Room Temperature, 12h | mdpi.com |
Complex Heterocyclic Adduct Formation
The structure of this compound serves as a versatile scaffold for the synthesis of more complex heterocyclic systems. The carboxylic acid functional group is a key handle for derivatization, allowing for the formation of amide bonds which can then be used to introduce or construct other heterocyclic rings.
Research has demonstrated that coumarin-3-carboxylic acid can be a starting material for the synthesis of various heterocyclic adducts, including 1,2,3-triazole and triazoline derivatives. ekb.eg In one synthetic pathway, coumarin-3-carboxylic acid is first converted to an intermediate through reaction with thiosemicarbazide. This intermediate is then further modified and reacted with unsaturated compounds to yield the target triazole and triazoline adducts. ekb.eg
Furthermore, the carboxylic acid can be activated and coupled with other heterocyclic amines to form complex amide adducts. For instance, various coumarin-3-carboxylic acids have been coupled with quinoline (B57606) acetic hydrazide and 2-amino-4-phenyl thiazoles using a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to produce coumarin-quinoline and coumarin-thiazole hybrids, respectively. researchgate.netresearchgate.net These reactions highlight the utility of the coumarin-3-carboxylic acid core in building intricate molecular architectures with potential biological activities. researchgate.net
Table 2: Examples of Heterocyclic Adducts Synthesized from Coumarin-3-Carboxylic Acid Derivatives
| Starting Material | Reagents | Resulting Heterocycle | Ref |
|---|---|---|---|
| Coumarin-3-carboxylic acid | 1. Thiosemicarbazide; 2. Chloroacetyl chloride; 3. Sodium azide; 4. Unsaturated compounds (e.g., propargyl bromide) | 1,2,3-Triazole derivatives | ekb.eg |
| Coumarin-3-carboxylic acids | Quinoline acetic hydrazide, TBTU, Lutidine | Coumarin-quinoline hybrids | researchgate.netresearchgate.net |
Role as a Synthetic Building Block and Intermediate in Organic Chemistry
This compound, as a member of the coumarin-3-carboxylic acid family, is a valuable building block and intermediate in organic synthesis. researchgate.net The coumarin (B35378) scaffold itself is a privileged structure in medicinal chemistry, and derivatives are widely explored for various applications. researchgate.netresearchgate.net The presence of both a phenolic hydroxyl group and a carboxylic acid group, in addition to the reactive α,β-unsaturated lactone system, provides multiple sites for chemical modification, making it a versatile precursor for more complex molecules. researchgate.net
The utility of coumarin-3-carboxylic acids as intermediates is demonstrated in their conversion to a wide array of derivatives. They are key precursors for the synthesis of esters and amides, which can then undergo further transformations. researchgate.netresearchgate.net For example, the synthesis of complex coumarin-quinoline and coumarin-thiazole hybrids uses the coumarin-3-carboxylic acid as the core structure upon which other heterocyclic moieties are appended. researchgate.netresearchgate.net This modular approach allows for the systematic development of libraries of complex compounds for biological screening.
The Knoevenagel condensation, a primary method for synthesizing the coumarin-3-carboxylic acid core itself from ortho-hydroxyaryl aldehydes (like 2,3-dihydroxybenzaldehyde) and active methylene (B1212753) compounds (like Meldrum's acid), underscores its accessibility as a starting material for further synthetic explorations. researchgate.net Its role as an intermediate is crucial for creating molecular diversity, enabling chemists to synthesize novel compounds with tailored properties by modifying the peripheral functional groups or using the core structure as a scaffold. researchgate.netrsc.org
Advanced Spectroscopic and Analytical Characterization of 8 Hydroxy 2h Chromene 3 Carboxylic Acid and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks.
¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For the 8-hydroxy-2H-chromene-3-carboxylic acid scaffold, the spectrum exhibits distinct signals corresponding to the aromatic protons, the vinyl proton at the C4 position, and the labile protons of the hydroxyl and carboxylic acid groups.
The proton at the C4 position of the chromene ring is highly deshielded due to the anisotropic effects of the adjacent carbonyl group and the electron-withdrawing nature of the carboxylate group, typically appearing as a sharp singlet far downfield. In the case of the closely related 8-methoxy-2H-chromene-3-carboxylic acid , this proton (H-4) appears as a singlet at approximately 8.71 ppm in DMSO-d₆. icm.edu.pl The aromatic protons on the benzene (B151609) ring (H-5, H-6, and H-7) generally appear as a multiplet between 7.32 and 7.43 ppm. icm.edu.pl
For the methyl ester derivative, methyl 8-hydroxy-2-oxo-2H-chromene-3-carboxylate , the aromatic protons (H-5, H-6, H-7) are observed as a multiplet in the 7.18–7.31 ppm range in CDCl₃, with the H-4 proton resonating as a singlet at 8.61 ppm. semanticscholar.org The spectrum also shows a broad singlet for the phenolic hydroxyl proton at 6.04 ppm and a sharp singlet for the methyl ester protons at 3.98 ppm. semanticscholar.org The carboxylic acid proton of the parent compound is expected to appear as a very broad singlet, typically above 12 ppm, due to strong hydrogen bonding and chemical exchange.
| Proton | 8-Methoxy Derivative (in DMSO-d₆) icm.edu.pl | Methyl 8-Hydroxy Ester (in CDCl₃) semanticscholar.org |
|---|---|---|
| H-4 | 8.71 (s) | 8.61 (s) |
| H-5, H-6, H-7 | 7.32–7.43 (m) | 7.18–7.31 (m) |
| -OCH₃ | 3.90 (s) | 3.98 (s, ester) |
| -OH | - | 6.04 (br s) |
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum of 8-methoxy-2H-chromene-3-carboxylic acid shows distinct signals for the two carbonyl carbons (lactone and carboxylic acid) at δ 156.40 and 163.98 ppm, respectively. icm.edu.pl The carbon of the methoxy group appears at 56.16 ppm. icm.edu.pl The remaining nine carbons of the coumarin (B35378) core resonate in the aromatic/olefinic region (δ 116.20–148.62 ppm). icm.edu.pl
Similarly, for methyl 8-hydroxy-2-oxo-2H-chromene-3-carboxylate , the carbon signals appear in the expected regions, with the ester carbonyl resonating at 162.98 ppm and the lactone carbonyl appearing further upfield. semanticscholar.org The carbons attached to the hydroxyl group (C-8) and the lactone oxygen (C-8a) are found at δ 146.91 and 144.69 ppm, respectively. semanticscholar.org
| Carbon | 8-Methoxy Derivative (in DMSO-d₆) icm.edu.pl | Methyl 8-Hydroxy Ester (in CDCl₃) semanticscholar.org |
|---|---|---|
| C=O (Acid/Ester) | 163.98 | 162.98 |
| C=O (Lactone, C-2) | 156.40 | 150.06 |
| C-8 | 146.22 | 146.91 |
| C-4 | 148.62 | 148.73 |
| Aromatic/Olefinic C | 143.81, 124.74, 121.09, 118.49, 118.45, 116.20 | 144.69, 125.38, 120.79, 120.62, 117.33 |
| -OCH₃ | 56.16 | 52.99 (ester) |
While specific 2D NMR data for this compound are not widely published, the application of these techniques is crucial for unambiguous signal assignment in related coumarin structures. amazonaws.comscielo.brnih.gov
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ carbons. For the title compound, a DEPT-135 spectrum would show positive signals for the aromatic CH groups and a negative or null signal for quaternary carbons like C-2, C-3, C-4a, C-8, and C-8a.
COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal proton-proton coupling networks. For the aromatic system of the title compound, COSY would show correlations between the adjacent protons H-5, H-6, and H-7, helping to assign their specific positions within the multiplet.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This would definitively link the ¹H signals for H-4, H-5, H-6, and H-7 to their corresponding carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons. For instance, the H-4 proton would show a strong correlation to the carboxylic acid carbonyl carbon (C-1') and the lactone carbonyl (C-2), confirming the connectivity around the pyrone ring. amazonaws.comscielo.br Similarly, the H-5 proton would show correlations to C-4, C-7, and C-8a, aiding in the complete assignment of the benzene portion of the molecule.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman provide valuable information about the functional groups present in a molecule.
The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. The most prominent is a very broad O-H stretching vibration from the carboxylic acid dimer, typically appearing in the 3300–2500 cm⁻¹ region. The C=O stretching vibration of the carboxylic acid group results in a strong, sharp band between 1760 and 1690 cm⁻¹. The coumarin lactone carbonyl also shows a strong C=O stretch, usually between 1750 and 1715 cm⁻¹.
For 8-methoxy-2H-chromene-3-carboxylic acid , the IR spectrum shows a broad band for the carboxylic acid O-H stretch from 3350–2850 cm⁻¹ and a broad carbonyl absorption from 1718–1705 cm⁻¹, which likely represents an overlap of the acid and lactone carbonyls. icm.edu.pl Additional peaks for C=C stretching are seen at 1605 and 1598 cm⁻¹. icm.edu.pl The IR spectrum for the related 8-ethoxy-2H-chromene-3-carboxylic acid shows characteristic bands at 3047 cm⁻¹ (aromatic C-H), 2983 cm⁻¹ (aliphatic C-H), a strong C=O stretch at 1750 cm⁻¹, and a C=C stretch at 1605 cm⁻¹. rsc.org
The reported IR data for This compound shows bands at 2018, 2053, 1774, and 1031 cm⁻¹. rsc.org The bands at 2018 and 2053 cm⁻¹ are atypical and may be anomalous, while the 1774 cm⁻¹ band can be assigned to a carbonyl stretch. A more representative spectrum is that of its methyl ester, methyl 8-hydroxy-2-oxo-2H-chromene-3-carboxylate , which displays a phenolic O-H stretch at 3297 cm⁻¹, ester and lactone C=O stretches at 1703 and 1764 cm⁻¹, and a C=C aromatic stretch at 1621 cm⁻¹. semanticscholar.org
Raman spectroscopy, which relies on changes in polarizability, is complementary to IR. The C=C bonds of the aromatic and pyrone rings are expected to produce strong signals in the Raman spectrum, typically in the 1650-1500 cm⁻¹ region. The carbonyl stretching vibrations would also be Raman active, though often weaker than in the IR spectrum.
| Vibrational Mode | 8-Methoxy Derivative icm.edu.pl | 8-Ethoxy Derivative rsc.org | Methyl 8-Hydroxy Ester semanticscholar.org |
|---|---|---|---|
| O-H Stretch (Acid/Phenol) | 3350–2850 (broad) | - | 3297 |
| C=O Stretch (Lactone/Acid/Ester) | 1718–1705 (broad) | 1750 | 1764, 1703 |
| C=C Stretch (Aromatic) | 1605, 1598 | 1605 | 1621 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.
For 8-methoxy-2H-chromene-3-carboxylic acid , the molecular ion peak (M⁺) is observed at m/z 220, consistent with its molecular formula C₁₁H₈O₅. icm.edu.pl The methyl ester derivative, methyl 8-hydroxy-2-oxo-2H-chromene-3-carboxylate , also has a molecular weight of 220 and shows a corresponding molecular ion peak. semanticscholar.org
The fragmentation of coumarin-3-carboxylic acids typically involves characteristic losses from the carboxyl group. Common fragmentation pathways for short-chain carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). nih.gov For the title compound, a key fragmentation would be decarboxylation (loss of CO₂, 44 Da) from the molecular ion, a common process for α,β-unsaturated carboxylic acids. Another expected fragmentation pathway is the retro-Diels-Alder reaction characteristic of the chromene ring system, leading to further fragmentation. The NIST mass spectrum for the parent coumarin-3-carboxylic acid shows a base peak at m/z 146, corresponding to the loss of CO₂, and another significant peak at m/z 118 from the subsequent loss of CO.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. This technique allows for the determination of the exact mass of a molecule, which can then be compared to the calculated mass of the proposed structure, typically with a mass accuracy in the low parts-per-million (ppm) range.
For coumarin-3-carboxylic acid derivatives, HRMS is used to confirm successful synthesis and identify molecular formulas. The measured mass-to-charge ratio (m/z) is compared with the theoretical value, providing strong evidence for the compound's identity. For example, in the characterization of related coumarin derivatives, HRMS data is presented as a comparison between the calculated and experimentally found m/z values, as shown in the table below.
| Compound | Molecular Formula | Calculated m/z | Found m/z |
|---|---|---|---|
| 7-(Ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic acid | C13H13NO4 | 247.0845 [M]•+ | 247.0848 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar, thermally labile molecules like carboxylic acids, as it allows for their analysis without significant fragmentation. In the context of this compound, ESI-MS is typically run in negative ion mode. researchgate.net The carboxylic acid group readily deprotonates to form a carboxylate anion, resulting in the detection of the [M-H]⁻ ion. researchgate.net
ESI-MS is often coupled with liquid chromatography (LC) to analyze complex mixtures or to confirm the molecular weight of a purified compound. sci-hub.st While negative-ion mode is common for carboxylic acids, derivatization strategies can be employed to enhance ionization efficiency in positive-ion mode. nih.gov For example, converting the carboxylic acid to an amide with a reagent containing a permanently charged quaternary ammonium group can significantly improve detection sensitivity under acidic LC conditions. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The coumarin scaffold is an inherent chromophore, and its absorption characteristics are sensitive to the nature and position of substituents on the ring system.
Derivatives of 4-hydroxycoumarin (B602359), for instance, exhibit strong UV absorption properties between 280-380 nm. researchgate.net The substitution pattern on the coumarin ring, including the presence of hydroxyl groups, significantly influences the shape and position of the absorption maxima (λmax). researchgate.net For 7-Hydroxycoumarin-3-carboxylic acid, a structurally related compound, the excitation and emission peaks are observed at 352 nm and 407 nm, respectively. aatbio.com The interaction of coumarin-3-carboxylic acid with proteins like human and bovine serum albumin has also been studied using fluorescence spectroscopy, which relies on the molecule's UV absorption for excitation. researchgate.net
X-ray Diffraction (XRD) and Single Crystal Crystallographic Analysis
X-ray Diffraction (XRD) provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. Single-crystal X-ray diffraction is the gold standard for molecular structure determination, yielding precise bond lengths, bond angles, and details about intermolecular interactions that govern the crystal packing.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 7.5355(6) |
| b (Å) | 17.9307(14) |
| c (Å) | 9.9423(8) |
| β (°) | 100.974(3) |
| Volume (ų) | 1318.81(18) |
| Z | 4 |
Chromatographic Techniques for Purity and Identification (e.g., HPLC, LC-MS, UPLC, TLC)
Chromatographic methods are indispensable for the separation, purification, identification, and purity assessment of this compound and its derivatives. taylorfrancis.com
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of chemical reactions and assessing the purity of fractions during purification. acs.org For coumarin derivatives, silica gel plates are commonly used. nih.govbjbms.org The choice of mobile phase depends on the polarity of the specific derivative; systems such as toluene-acetone (85:15) or ethyl acetate (B1210297)/n-heptane have been used for less polar coumarins, while more polar systems are required for compounds with free hydroxyl and carboxylic acid groups. nih.govakjournals.comresearchgate.net Visualization is typically achieved under UV light, where coumarins often exhibit fluorescence. bjbms.org
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the separation, quantification, and purification of coumarin-3-carboxylic acids. oup.com Reversed-phase columns, such as ODS2 (C18), are frequently employed. nih.gov A typical HPLC method for coumarin-3-carboxylic acid analogues involves an ODS2 column maintained at 30 ± 2°C with detection using a photodiode array (PDA) detector. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography (UPLC): The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of LC with the detection and identification power of MS. researchgate.netmdpi.com UPLC, which uses smaller particle size columns, offers higher resolution and faster analysis times compared to conventional HPLC. researchgate.netchromatographyonline.com UPLC-MS/MS methods are highly sensitive and are used for the detailed metabolic analysis of carboxylic acids, often after derivatization to improve chromatographic retention and ionization efficiency. nih.govmdpi.com
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements (excluding oxygen, which is often determined by difference) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial check of purity and confirms the empirical formula.
For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₈O₅.
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 57.70% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.88% |
| Oxygen | O | 15.999 | 5 | 79.995 | 38.43% |
Molecular Weight: 208.17 g/mol
Experimental results for a pure sample are expected to align closely with these calculated values, typically within a ±0.4% margin, providing strong evidence for the compound's identity and purity.
Computational and Theoretical Studies on 8 Hydroxy 2h Chromene 3 Carboxylic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations are employed to predict the physicochemical properties of molecules. These computational methods are essential for understanding the intrinsic properties of the 8-hydroxy-2H-chromene-3-carboxylic acid framework, guiding further experimental research and application.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting the electronic properties of coumarin (B35378) and chromene derivatives. nih.gov The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently utilized for this class of compounds. nih.gov
Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. This process provides accurate predictions of bond lengths, bond angles, and dihedral angles. For related molecules like chromone-3-carboxylic acid, calculations have been performed to fully optimize the geometry, providing a foundational understanding of the molecule's structural parameters. nih.gov These optimized structures are crucial for subsequent calculations of vibrational frequencies, electronic transitions, and reactivity descriptors.
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wave function. For coumarin derivatives, the Pople-style basis set 6-311++G(d,p) is commonly selected. nih.govresearchgate.net This basis set is characterized as a triple-split valence set, augmented with diffuse functions (++) on heavy and hydrogen atoms to accurately describe anions and weak interactions, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds.
The selection of a basis set like 6-311++G(d,p) provides a good balance between computational cost and accuracy for molecules containing heteroatoms like oxygen. nih.gov Validation of the computational method is often achieved by comparing calculated results, such as vibrational frequencies or NMR chemical shifts, with experimental data. For instance, in studies of 8-formyl-7-hydroxy-4-methylcoumarin, the calculated vibrational wavenumbers showed good agreement with experimental FT-IR and FT-Raman spectra after scaling, confirming the suitability of the chosen DFT method and basis set. researchgate.net
Electronic Structure Analysis
Analysis of the electronic structure provides critical information about a molecule's reactivity, stability, and optical properties. For the this compound system, methods such as Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are used to decode its electronic landscape.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
In carboxylic acids, the HOMO is typically composed of p-orbitals from the COOH group, with significant density on the carbonyl oxygen. quora.com The LUMO is often a π* orbital localized over the C=O bond. quora.com For coumarin derivatives, the HOMO and LUMO are generally distributed across the fused ring system. The HOMO-LUMO energy gap can explain the charge transfer interactions occurring within the molecule. researchgate.net Theoretical studies on related hydroxycoumarins have calculated these energy gaps to predict their potential as fluorophores and bioactive agents. nih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.55 |
| ELUMO | -2.58 |
| Energy Gap (ΔE) | 3.97 |
Data sourced from a computational study on 8-formyl-7-hydroxy-4-methylcoumarin. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. It examines charge delocalization, hyperconjugative interactions, and the transfer of electron density from occupied donor orbitals to unoccupied acceptor orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded: red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral potential. researchgate.net
In studies of chromone-3-carboxylic acid, the MEP map shows that the most negative potential is concentrated around the oxygen atoms of the carboxylic acid and the pyrone carbonyl group, making them the primary sites for electrophilic attack. researchgate.net Conversely, the hydrogen atoms, particularly the one in the hydroxyl group, exhibit a positive potential, marking them as sites for nucleophilic interaction. The MEP map provides a comprehensive picture of the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding. mdpi.com
Global Reactivity Descriptors
Global reactivity descriptors, derived from Density Functional Theory (DFT) calculations, are crucial for predicting the chemical behavior of a molecule. These quantum chemical parameters help in understanding the stability, reactivity, and electronic properties of compounds like this compound. While specific DFT studies for this exact molecule are not widely published, analysis of the closely related chromone-3-carboxylic acid provides valuable insights into the expected properties. nih.gov
These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key global reactivity descriptors include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from a system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Studies on related chromone (B188151) structures reveal a high degree of electronic delocalization and reactivity, suggesting that the this compound system is also a reactive molecule with potential for various chemical interactions. nih.gov The presence of both electron-donating (hydroxyl) and electron-withdrawing (carboxylic acid) groups on the chromene scaffold significantly influences these electronic properties.
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Electron escaping tendency. |
| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity to accept electrons. |
| Softness (S) | S = 1 / η | Measure of chemical reactivity. |
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Molecular docking simulations of chromene and coumarin derivatives reveal their potential to form various non-covalent interactions within the active sites of biological targets. For a molecule like this compound, the key functional groups—the hydroxyl (-OH), carboxylic acid (-COOH), and the lactone carbonyl (C=O)—are primary sites for forming hydrogen bonds. researchgate.netresearchgate.net
For instance, in studies of similar hydroxycoumarins docked against bacterial proteins like Staphylococcus aureus tyrosyl-tRNA synthetase, the hydroxyl groups on the coumarin ring act as hydrogen bond donors to amino acid residues. nih.gov The carbonyl oxygen and the carboxylic acid group can act as hydrogen bond acceptors. nih.gov Furthermore, the fused aromatic ring system of the chromene core facilitates π-π stacking and hydrophobic interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan in the protein's binding pocket. researchgate.net These combined interactions are crucial for the stable binding and potential inhibitory activity of the compound.
A critical output of molecular docking simulations is the estimation of binding affinity, often expressed as a docking score or binding energy (ΔG), typically in kcal/mol. researchgate.net This value quantifies the strength of the interaction between the ligand and the protein target; more negative values indicate stronger binding. researchgate.net
| Chromene Derivative Class | Protein Target | Reported Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Chromeno[2,3-b] pyridine (B92270) | Rab23 Protein | -7.5 to -7.9 | researchgate.net |
| Hydroxy-3-arylcoumarins | S. aureus Tyrosyl-tRNA Synthetase | Not specified | nih.gov |
| Fluorinated Chromenes | α-glucosidase | Not specified | jazindia.com |
The reliability of computational predictions is significantly enhanced when validated with experimental results. nih.gov A common practice in drug design is to correlate the predicted binding affinities from molecular docking with experimentally measured biological activities, such as the half-maximal inhibitory concentration (IC50). jazindia.com
For a series of compounds, a strong correlation between lower docking scores and lower IC50 values suggests that the computational model is accurately predicting the binding mode and affinity. For example, studies on fluorinated chromene derivatives have shown that compounds with favorable docking scores against α-glucosidase also exhibit significant inhibitory activity in vitro. jazindia.com This validation process is essential for confirming that the computational model is a reliable tool for predicting the activity of new, untested compounds, including derivatives of this compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. farmaciajournal.com
In QSAR studies, electronic properties (descriptors) of molecules, such as HOMO-LUMO energies, dipole moment, and partial atomic charges, are correlated with their observed biological activities. jppres.com For a series of this compound derivatives, a QSAR model could be developed to predict their potential as, for example, antimicrobial or anticancer agents.
A study on curcumin (B1669340) derivatives, for instance, successfully developed a QSAR equation demonstrating that their antimicrobial activity against S. aureus was strongly correlated with the energy of the HOMO (EHOMO). jppres.com The resulting equation, pMIC = 0.812 (E_HOMO) + 5.443, showed that a higher EHOMO value was associated with increased antimicrobial activity. jppres.com Similarly, 3D-QSAR models for camptothecin (B557342) derivatives have shown that the size and electronic nature of substituents play a crucial role in their pesticidal activity. nih.gov Such models are invaluable for rationally designing new derivatives of this compound with enhanced biological efficacy by optimizing their electronic properties for better target interaction.
Analysis of Substituent Position Effects on Activity
Computational studies, often employing Density Functional Theory (DFT), are crucial for understanding how the position and nature of substituents on the chromene scaffold influence its chemical reactivity and potential biological activity. researchgate.netajpchem.org While research specifically targeting this compound is specific, broader studies on substituted chromenes and related hydroxy-aromatic systems provide significant insights into structure-activity relationships (SAR). nih.govrsc.org
The electronic properties of substituents play a pivotal role in the reactivity of the chromene system. acs.org In the synthesis of 2H-chromene-3-carboxylic acids through rhodium(III)-catalyzed C–H activation, the electrical properties of the substituent on the precursor N-phenoxyacetamide were found to be crucial. acs.org Precursors bearing electron-donating groups generally provided higher yields (67% to 85%) compared to those with electron-withdrawing groups (23% to 76%). acs.org This suggests that increased electron density on the aromatic ring facilitates the key C-H activation step.
The position of the substituent also dictates regioselectivity and reactivity. For instance, in one study, a chloro functional group at the meta-position of the precursor led to exclusive regioselectivity toward the less-hindered site. acs.org Conversely, meta-methyl and methoxy-substituted derivatives yielded a mixture of regioisomers, indicating that both steric and electronic effects of meta-substituents influence the reaction's outcome. acs.org Studies on other heterocyclic systems like 8-hydroxyquinolines have similarly concluded that for biological activity, the position of substituents and their electronic parameters are of significant importance, sometimes more so than lipophilicity. nih.gov
Furthermore, computational analyses of various 2-oxo-2H-chromene-3-carboxylate derivatives have been used to correlate molecular conformations with structural data. researchgate.net These studies reveal two primary conformations, s-cis and s-trans, with the rotational freedom of the carboxylate group being a key parameter influenced by the absence of intramolecular hydrogen bonds that are present in related carboxamides. researchgate.net The interplay between the substituent, its position, and the resulting molecular geometry is fundamental to its interaction with biological targets or its behavior in chemical reactions.
The following table summarizes the observed effects of substituent position and nature on the activity and reactivity of 2H-chromene-3-carboxylic acid systems and their precursors.
| Substituent Type | Position | Observed Effect | Reference |
|---|---|---|---|
| Electron-Donating Groups (e.g., -OCH3, -CH3) | para, meta | Increased reaction yields in Rh(III)-catalyzed synthesis (67-85%). | acs.org |
| Electron-Withdrawing Groups (e.g., -Cl, -CF3, -COOEt) | para, meta | Decreased reaction yields in Rh(III)-catalyzed synthesis (23-76%). | acs.org |
| Chloro (-Cl) | meta | Provided exclusive regioselectivity toward the less-hindered site during C-H activation. | acs.org |
| Methyl (-CH3), Methoxy (-OCH3) | meta | Resulted in a mixture of regioisomers, indicating a complex influence on regioselectivity. | acs.org |
| Bulky Substituents | General | In related hydroxyquinolines, bulky groups were observed to decrease antifungal activity. | nih.gov |
| Bromo (-Br) | General | On the 8-hydroxyquinoline (B1678124) scaffold, a bromo moiety was found to be important for high antifungal effect. | nih.gov |
Theoretical Investigations of Reaction Mechanisms
Theoretical calculations are indispensable for elucidating the complex reaction mechanisms involved in the synthesis and transformation of 2H-chromene-3-carboxylic acids. acs.org These computational studies provide detailed pictures of transition states, intermediates, and reaction pathways that are often difficult to observe experimentally. researchgate.netrsc.org
A significant example is the rhodium(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones. acs.org Experimental and theoretical investigations together established a plausible reaction mechanism. acs.org The catalytic cycle is proposed to proceed through a tandem C–H activation/olefination/intramolecular SN2-type nucleophilic substitution process. acs.org Key steps elucidated by these studies include:
Reversible C–H Activation : Initial experiments involving deuterated methanol (B129727) confirmed that the ortho C–H activation of the N-phenoxyacetamide precursor is a reversible process. acs.org
Formation of a Rhodacycle Intermediate : A five-membered rhodacycle intermediate is formed as an active species in the catalytic cycle. acs.org
Redox Pathway : The mechanism involves a Rh(III)–Rh(V)–Rh(III) pathway to complete the catalytic cycle. acs.org
This C–H activation/[3 + 3] annulation sequence represents an efficient and redox-neutral route to the chromene core. acs.org
In other contexts, the reactivity of the pyran-2-one ring in chromene systems has been noted. nih.gov This ring is susceptible to ring-opening reactions when subjected to nucleophilic attack, either at the lactone's acyl center or via conjugate addition to the carbon-carbon double bond. nih.govresearchgate.net For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303) does not yield the expected hydrazide but instead results in ring-opened products like salicylaldehyde (B1680747) azine and malonohydrazide. nih.govresearchgate.net Computational models can help rationalize the preference for these pathways over the simple substitution reaction by comparing the activation energies of the competing mechanisms.
DFT studies on related systems, such as the acid-catalyzed esterification of carboxylic acids, provide further mechanistic frameworks that can be applied to the carboxylate group of the title compound. researchgate.net These studies detail the formation of active carbonyl complexes resulting from the interaction between the carboxylic acid and the catalyst, a crucial step in understanding transformations at the 3-position carboxyl group. researchgate.net
Biological Activities and Mechanistic Insights of 8 Hydroxy 2h Chromene 3 Carboxylic Acid and Its Derivatives
Antioxidant Properties and Free Radical Scavenging Mechanisms
The antioxidant capacity of chromene derivatives is a cornerstone of their therapeutic potential, protecting cellular structures from damage induced by oxidative stress. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases, including cancer and inflammatory disorders. nih.govmdpi.com Chromene derivatives exert their antioxidant effects through various mechanisms, primarily by scavenging free radicals.
The free radical scavenging activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, hydrogen peroxide scavenging, and nitric oxide radical methods. nih.gov In the DPPH assay, the antioxidant donates a hydrogen atom to the stable DPPH radical, a process that can be monitored by the decrease in absorbance. nih.gov The effectiveness of this action is linked to the O-H bond dissociation enthalpy, which indicates the ease of hydrogen atom donation. scienceopen.com The stability of the resulting phenoxyl radical is also crucial, as a more stable radical is less likely to initiate further oxidative reactions. scienceopen.com
Derivatives of 2H-chromen-2-one have demonstrated the ability to scavenge superoxide (B77818) radical anions and exhibit prolonged antioxidant effects in models of lipid peroxidation. researchgate.net The structural features of these molecules, particularly the presence and position of hydroxyl groups on the benzene (B151609) ring, are critical for their antioxidant activity. For instance, compounds with a hydroxyl group at the C-8 position, such as 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, are noted for their potential antioxidant capabilities. rsc.org The scavenging mechanism can involve hydrogen atom transfer (HAT) or single electron transfer (SET), depending on the compound's structure and the reaction environment. researchgate.netmdpi.com
| Compound/Derivative Class | Assay | Observed Effect | Reference |
|---|---|---|---|
| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, H₂O₂, Nitric Oxide Radical Scavenging | Showed improved antioxidant properties compared to ascorbic acid. | nih.gov |
| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, H₂O₂, Nitric Oxide Radical Scavenging | Demonstrated significant radical scavenging activity. | nih.gov |
| 2H-chromen-2-one derivatives | Superoxide Radical Anion Scavenging, Lipid Peroxidation | Moderate antiradical activity and prolonged antioxidant effect. | researchgate.net |
Anti-inflammatory Effects and Pathway Modulation
Chronic inflammation is a key factor in the pathogenesis of many diseases. Chromene derivatives have shown significant anti-inflammatory properties by modulating key cellular pathways. nih.gov Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines.
Research has indicated that certain coumarin (B35378) derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory cascade. nih.gov For example, imperatorin, a naturally occurring coumarin, demonstrates anti-inflammatory effects by suppressing the protein expression of iNOS and COX-2 in stimulated macrophages. nih.gov Similarly, omega-3-carboxylic acids have been shown to dose-dependently reduce levels of pro-inflammatory mediators like interleukin-1β (IL-1β) and prostaglandin (B15479496) E2 in animal models of inflammation. nih.gov This suggests that related carboxylic acid derivatives of chromene could operate through similar pathways.
The anti-inflammatory potential of these compounds makes them attractive candidates for developing new treatments for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. nih.gov By targeting specific components of the inflammatory signaling network, these derivatives can help to mitigate the tissue damage associated with chronic inflammation.
Anticancer Potential
The development of novel anticancer agents is a critical area of pharmaceutical research, and chromene derivatives have emerged as a promising class of compounds with significant antitumor activity. orientjchem.org Their anticancer effects are multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and interference with crucial cellular signaling pathways. orientjchem.orgnih.gov
A fundamental characteristic of cancer is uncontrolled cell proliferation. Numerous studies have demonstrated the potent antiproliferative activity of 8-hydroxy-2H-chromene-3-carboxylic acid derivatives against a variety of human cancer cell lines.
For instance, novel coumarin-3-carboxamide derivatives have shown significant inhibitory effects against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, with some derivatives exhibiting IC₅₀ values in the low micromolar range. nih.gov Similarly, certain benzo[h]chromene derivatives have displayed promising anticancer activity against 60 different cancer cell lines, with particularly strong growth suppression observed in HL-60 (leukemia) cells. nih.gov Another study highlighted a 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivative that exhibited strong proliferation inhibitory activity against A549 and NCI-H460 non-small cell lung cancer lines. nih.gov The mechanism behind this antiproliferative action can involve the inhibition of key enzymes required for tumor growth, such as carbonic anhydrases IX and XII, which are associated with hypoxic tumors. nih.gov
| Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4-fluoro and 2,5-difluoro benzamide (B126) derivatives of coumarin-3-carboxamide | HepG2, HeLa | 2.62–4.85 µM (HepG2), 0.39–0.75 µM (HeLa) | nih.gov |
| Benzo[h]chromenes (Compounds 5a, 6a) | HL-60 | Showed promising anti-cancer activity, selected for five-dose testing. | nih.gov |
| 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid derivative (Compound 5e) | A549, NCI-H460 | Exhibited the strongest antiproliferative activity in the series. | nih.gov |
| 2H-chromene and 7H-furo-chromene derivatives | Tumor-associated cells | Selectively inhibit human carbonic anhydrase IX and XII. | nih.gov |
Inducing apoptosis in cancer cells is a key strategy for effective chemotherapy. Apoptosis is a regulated process of cell death that eliminates damaged or unwanted cells. Many chromene derivatives exert their cytotoxic effects by triggering apoptotic pathways in cancer cells. nih.govresearchgate.net
The induction of apoptosis by these compounds can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov Studies on benzo[h]chromene derivatives in HL-60 leukemia cells revealed that they trigger apoptosis by activating both pathways, evidenced by the increased expression of Fas and caspase 8 (extrinsic) and the modulation of Bcl-2 and caspase 3 (intrinsic). nih.gov Other coumarin derivatives have been shown to induce apoptosis through the upregulation of pro-apoptotic proteins like caspase-3 and p53. researchgate.net Flow cytometry analysis has confirmed that these compounds can lead to a significant increase in the population of apoptotic cells, often arresting the cell cycle at specific phases to halt proliferation before inducing cell death. nih.govnih.gov
The anticancer activity of chromene derivatives is also linked to their ability to modulate critical cellular signaling pathways that govern cell survival, proliferation, and death. researchgate.net The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is often dysregulated in cancer. Certain coumarin derivatives have been found to exhibit anticancer activity by downregulating key components of this pathway, such as PI3K and mTOR. researchgate.net
Furthermore, cyclin-dependent kinases (CDKs) are crucial for cell cycle progression, and their inhibition is a valid anticancer strategy. Benzo[h]chromene derivatives have been shown to suppress cancer cell growth by inducing cell cycle arrest, which is associated with the regulation of proteins like CDK-2 and CyclinD1. nih.gov By targeting these fundamental signaling networks, this compound and its analogs can effectively disrupt the molecular machinery that drives cancer.
Antimicrobial and Antifungal Activities
The rise of drug-resistant pathogens has created an urgent need for new antimicrobial and antifungal agents. Chromene derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, making them a valuable scaffold for the development of new anti-infective drugs. scielo.org.zaresearchgate.net
These compounds have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. scielo.org.zabac-lac.gc.ca For example, a 3-carboxy-6-(3-methyl-2-butenyl)-7-hydroxy-coumarin derivative was found to be the most active among a series of tested compounds, with a minimum inhibitory concentration (MIC) of 32 μg/mL against Bacillus cereus. nih.gov Another study reported that coumarin-3-carboxylic acid exhibited strong in vitro activity against several plant pathogenic bacteria, including Acidovorax citrulli and Ralstonia solanacearum. nih.gov
In addition to their antibacterial properties, many chromene derivatives possess potent antifungal activity. nih.gov They have been tested against human pathogens like Candida albicans and plant pathogens such as Fusarium oxysporum. scielo.org.zaresearchgate.net One study found that an ethyl 2-oxo-2H-chromene-3-carboxylate derivative showed a high inhibition rate of 60.29% against Fusarium oxysporum at a concentration of 500 ppm. researchgate.net The antifungal mechanism of related compounds like phenazine-1-carboxylic acid has been shown to involve damage to cell membranes, reduction of mitochondrial membrane potential, and an increase in ROS levels within the fungal cells. mdpi.com
| Derivative | Microorganism | Activity/Observation | Reference |
|---|---|---|---|
| 3-Carboxy-6-(3-methyl-2-butenyl)-7-hydroxy-coumarin | Bacillus cereus | MIC value of 32 μg/mL. | nih.gov |
| Coumarin-3-carboxylic acid | Acidovorax citrulli, Ralstonia solanacearum | Strong in vitro antibacterial activity. | nih.gov |
| Novel coumarin derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | Considerable in vitro antimicrobial activities. | scielo.org.za |
| Ethyl 2-oxo-2H-chromene-3-carboxylate derivative (3b) | Fusarium oxysporum | Inhibition rate of 60.29% at 500 ppm. | researchgate.net |
| Cannabiorcichromenic acid | Various fungi, Gram-positive bacteria | Confirmed antifungal and antibiotic properties. | nih.gov |
Specific Enzyme Inhibition
Research into the biological effects of this compound derivatives has revealed potent and often selective inhibitory activity against several classes of enzymes. These activities are highly dependent on the specific functional groups attached to the core chromene structure.
Human carbonyl reductase 1 (CBR1) is an enzyme that plays a role in the metabolism of various endogenous and xenobiotic compounds, including anticancer drugs. nih.govnih.gov Its inhibition is considered a promising strategy to enhance the efficacy and reduce the cardiotoxic side effects of anthracycline chemotherapeutics. nih.govnih.gov
In the search for potent CBR1 inhibitors, a series of 8-hydroxy-2-iminochromene derivatives were synthesized and evaluated. nih.gov Among these, 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide emerged as a particularly potent and competitive inhibitor of CBR1. nih.govnih.gov This compound demonstrated a high degree of selectivity for CBR1 over its isozyme CBR3. nih.govnih.gov Molecular docking and site-directed mutagenesis studies revealed that the tight binding and potent inhibition are due to key interactions with substrate-binding residues within the enzyme's active site, such as Ser139, Met141, Tyr193, and Trp229. nih.gov
Table 1: Inhibitory Activity of 8-Hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide against Carbonyl Reductase 1 (CBR1)
| Compound | Target | Inhibition Constant (Kᵢ) | Inhibition Type |
| 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide | CBR1 | 15 nM | Competitive |
The aldo-keto reductase (AKR) superfamily of enzymes is involved in various metabolic pathways and has been implicated in cancer and diabetic complications. The chromene scaffold has been explored for its potential to inhibit various AKR isoforms. For instance, the parent compound for the CBR1 inhibitors mentioned above was initially developed as a potent inhibitor of AKR1B1 and AKR1B10. nih.govnih.gov
However, studies on 8-hydroxy-substituted derivatives have highlighted the potential for achieving high selectivity between CBR1 and the AKR family. The potent CBR1 inhibitor, 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide , was found to be highly selective for CBR1, showing significantly weaker inhibition against a panel of AKR enzymes. nih.govnih.gov This demonstrates that specific substitutions on the chromene ring, such as the hydroxyl group at the 8-position, can fine-tune the inhibitory profile, steering activity away from the AKR family and towards other targets like CBR1.
Table 2: Selectivity Profile of 8-Hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide against AKR Isoforms
| Compound | Target | Activity |
| 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide | AKR1B1 | Low Inhibition |
| AKR1B10 | Low Inhibition | |
| AKR1C1 | Low Inhibition | |
| AKR1C2 | Low Inhibition | |
| AKR1C4 | Low Inhibition |
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. The tumor-associated isoforms CA IX and CA XII are highly overexpressed in various hypoxic tumors and play a critical role in tumor progression by regulating pH. nih.gov Consequently, they are considered important targets for anticancer drug development.
The coumarin (2-oxo-2H-chromene) scaffold has been extensively investigated for the development of selective CA IX and XII inhibitors. mdpi.com Studies have shown that 2H-chromene and its derivatives can selectively inhibit these tumor-associated isoforms over the ubiquitous cytosolic isoforms CA I and II. mdpi.com The inhibitory potency is influenced by the substitution pattern on the chromene ring. For example, one 2H-chromene derivative, EMAC10163b , which features a 4'-methoxyphenyl-7-oxoethoxy moiety, inhibited hCA IX and hCA XII with Kᵢ values of 0.53 µM and 0.47 µM, respectively. mdpi.com Similarly, a series of 8-substituted coumarins bearing alkylpiperazine and arylpiperazine chains were found to inhibit hCA IX and hCA XII with nanomolar potency while showing no activity against hCA I and II. rsc.org
Table 3: Inhibitory Activity of Selected 2H-Chromene Derivatives against Carbonic Anhydrase Isoforms IX and XII
| Compound | Target | Inhibition Constant (Kᵢ) |
| EMAC10163b (A 2H-chromene derivative with a 4′-methoxyphenyl-7-oxoethoxy moiety at the 7-position) mdpi.com | hCA IX | 0.53 µM |
| hCA XII | 0.47 µM | |
| 8-Substituted coumarins with arylpiperazine chains rsc.org | hCA IX | Nanomolar range |
| hCA XII | Nanomolar range |
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and a validated target for antibiotics. nih.govnih.gov The coumarin class of natural antibiotics, including novobiocin (B609625) and coumermycin, are well-known inhibitors of DNA gyrase. nih.govbohrium.com These compounds act by binding to the GyrB subunit of the enzyme, thereby inhibiting its ATPase activity which is crucial for the DNA supercoiling process. nih.govbohrium.com
While much of the research has focused on natural aminocoumarins, other synthetic chromene derivatives have also been investigated. Studies on various benzopyrone-based scaffolds have confirmed their potential as DNA gyrase B inhibitors that competitively target the ATP-binding site. mdpi.com For instance, certain 4-aryl-4H-chromene derivatives have been evaluated for their inhibitory activity against E. coli DNA gyrase. nih.gov This indicates that the broader chromene scaffold serves as a viable starting point for developing novel bacterial DNA gyrase inhibitors.
Dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and amino acids, making DHFR a critical target for antimicrobial and anticancer therapies. orscience.ruwikipedia.org
Well-known DHFR inhibitors include drugs like methotrexate (B535133) (anticancer) and trimethoprim (B1683648) (antibacterial), which are structural analogues of the enzyme's natural substrate. wikipedia.org However, a review of the scientific literature indicates that the this compound scaffold and its close derivatives are not a recognized class of DHFR inhibitors. Research has predominantly focused on other heterocyclic systems, such as diaminopyrimidines and quinazolines, for targeting this enzyme. nih.govnih.gov
Casein kinase 2 (CK2) is a highly pleiotropic serine/threonine protein kinase that is overexpressed in many types of cancer, where it contributes to cell growth, proliferation, and suppression of apoptosis. nih.gov This has made CK2 an attractive target for the development of anticancer agents.
Recent studies have identified the coumarin moiety as a promising scaffold for the development of potent CK2 inhibitors. nih.govnih.gov An extensive investigation involving the synthesis and testing of over 60 coumarin derivatives rationalized the structure-activity relationships for CK2 inhibition. nih.govresearchgate.net A particularly promising inhibitor from this class is 3,8-dibromo-7-hydroxy-4-methylchromen-2-one , which was co-crystallized with CK2, providing detailed insights into its binding mode within the enzyme's active site. nih.govresearchgate.net Furthermore, molecular docking studies have been used to explore the potential interactions of novel coumarin-3-carboxamides with the CK2 enzyme, supporting the viability of this scaffold for targeting the kinase. nih.gov
Monoamine Oxidase (MAO) Inhibition
Derivatives of 2H-chromene-3-carboxylic acid have been identified as noteworthy inhibitors of monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters. Specifically, chromone-3-carboxylic acid has demonstrated potent and selective inhibitory activity against human monoamine oxidase B (hMAO-B). nih.gov In contrast, the isomeric chromone-2-carboxylic acid shows almost no activity against either MAO-A or MAO-B, highlighting the critical role of the carboxylic acid position for this biological effect. nih.gov
Further studies on 2H-chromene-3-carboxamide derivatives have expanded on these findings. A series of these compounds were synthesized and evaluated for their inhibitory potential against both MAO-A and MAO-B. One particular derivative, compound 4d from the series, exhibited significant activity and high selectivity for MAO-B, with an IC50 value of 0.93 µM. This represents a 64.5-fold selectivity for MAO-B over MAO-A. researchgate.net Molecular docking studies of this active compound suggest that its interaction with the hMAO-B active site involves hydrogen bonding with the conserved residue Cys172 and a pi-pi stacking interaction with Ile199. researchgate.net
| Compound | Target | IC50 (µM) | Selectivity | Reference |
|---|---|---|---|---|
| Chromone-3-carboxylic acid | hMAO-B | 0.048 | High for hMAO-B vs hMAO-A | nih.gov |
| Chromone-2-carboxylic acid | hMAO-A/B | Inactive | N/A | nih.gov |
| 2H-chromene-3-carboxamide derivative (4d) | hMAO-B | 0.93 | 64.5-fold for hMAO-B vs hMAO-A | researchgate.net |
| Iproniazid (Reference) | hMAO-B | 7.80 | 1-fold | researchgate.net |
Alpha-Glucosidase and Tyrosinase Inhibition
Alpha-Glucosidase Inhibition:
Derivatives of the chromene scaffold are recognized for their potential to inhibit α-glucosidase, a key enzyme in carbohydrate digestion. While direct studies on this compound are limited, research on related structures provides valuable insights. For instance, a series of coumarin-linked 2-phenylbenzimidazole (B57529) derivatives were synthesized and showed significant anti-α-glucosidase activity. One of the most potent compounds from this series demonstrated competitive inhibition of the enzyme. This suggests that the coumarin (a related benzopyrone structure) moiety is a viable scaffold for designing α-glucosidase inhibitors.
Tyrosinase Inhibition:
The inhibition of tyrosinase, a central enzyme in melanin (B1238610) synthesis, has been explored for hydroxycoumarin derivatives. A recent study investigated the inhibitory effects of 7-hydroxycoumarin-3-carboxylic acid (7-HC-3-CA) on mushroom tyrosinase. The study found that 7-HC-3-CA effectively inhibits tyrosinase activity with an IC50 value of 364 ± 1.3 μM. nih.gov Mechanistic studies, including enzyme kinetics and fluorescence spectroscopy, revealed that 7-HC-3-CA acts as a reversible and competitive inhibitor. nih.gov It is proposed to form a stable complex with tyrosinase through hydrophobic interactions and hydrogen bonding, which alters the enzyme's conformation and reduces its catalytic activity. nih.gov
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| 7-Hydroxycoumarin-3-carboxylic acid | Tyrosinase | 364 ± 1.3 | Reversible, Competitive | nih.gov |
Sugar Phosphatase Inhibition
Based on the available scientific literature, there is limited specific information regarding the inhibitory activity of this compound and its derivatives on sugar phosphatases. While research has been conducted on the effects of hydroxyindole carboxylic acids on receptor-type protein tyrosine phosphatase beta, this does not directly address the activity against sugar phosphatases. nih.govnih.gov
Receptor Antagonism (e.g., Endothelin-A (ET(A)) Receptor Antagonism)
The chromene-3-carboxylic acid scaffold has been investigated for its potential as a receptor antagonist, particularly for the endothelin-A (ET(A)) receptor. Endothelins are potent vasoconstrictors, and their receptors are targets for various cardiovascular diseases. Research into the structure-activity relationships of a class of 2H-chromene-3-carboxylic acid derivatives led to the discovery of potent and selective ET(A) receptor antagonists. While specific data on the 8-hydroxy derivative is not detailed in these studies, the findings establish the 2H-chromene-3-carboxylic acid core as a valid pharmacophore for developing ET(A) antagonists.
DNA Interaction Studies (e.g., DNA Binding, Hydroxyl Radical Sensing)
The interaction of chromene derivatives with DNA is an area of active investigation. Studies on a 3,4-dihydropyrano[c]chromene derivative, 2-amino-4-(4-chlorophenyl)-5-oxo-4H, 5H-pyrano-[3,2-c]chromene-3-carbonitrile, have provided insights into the potential binding modes of this class of compounds. Experimental results from spectroscopic and viscometric techniques suggest that this derivative can interact with DNA through a non-intercalative mode. bac-lac.gc.ca Methylene (B1212753) blue displacement studies further indicated a groove binding mechanism. bac-lac.gc.ca The intrinsic binding constant (Kb) for this derivative with DNA was estimated to be 2.37 (±0.001) × 10^3 M-1. bac-lac.gc.ca These findings suggest that derivatives of this compound may also interact with DNA, potentially through groove binding. Additionally, 7-hydroxy-coumarin-3-carboxylic acid has been utilized as a scavenger of hydroxyl radicals in studies of radiation chemistry, indicating its reactivity with such species, which can be relevant in the context of DNA damage. rsc.org
Selectivity Profile of Biological Activities
Derivatives of this compound have demonstrated notable selectivity in their biological activities.
MAO Inhibition: As previously mentioned, chromone-3-carboxylic acid shows a high degree of selectivity for hMAO-B over hMAO-A. nih.gov Similarly, certain 2H-chromene-3-carboxamide derivatives are highly selective inhibitors of hMAO-B. researchgate.net
Carbonyl Reductase Inhibition: A study on 8-hydroxy-2-iminochromene derivatives revealed potent and selective inhibition of human carbonyl reductase 1 (CBR1). One derivative, 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide, was a highly potent competitive inhibitor of CBR1 with a Ki value of 15 nM. nih.gov This compound exhibited high selectivity for CBR1 over its isozyme CBR3 and other enzymes with carbonyl reductase activity, including several aldo-keto reductases. nih.gov
Carbonic Anhydrase Inhibition: Certain 2H-chromene and 7H-furo-chromene derivatives have been shown to selectively inhibit tumor-associated human carbonic anhydrase (CA) isoforms IX and XII over the off-target isoforms I and II. nih.gov This selectivity is crucial for the development of anticancer agents with fewer side effects.
This body of evidence indicates that the this compound scaffold and its derivatives can be chemically modified to achieve high selectivity for specific biological targets.
| Derivative Class | Selective Target | Selectivity Profile | Reference |
|---|---|---|---|
| Chromone-3-carboxylic acid | hMAO-B | High selectivity over hMAO-A | nih.gov |
| 8-Hydroxy-2-imino-2H-chromene-3-carboxylic acid amides | Carbonyl Reductase 1 (CBR1) | High selectivity over CBR3 and other aldo-keto reductases | nih.gov |
| 2H-chromene derivatives | Carbonic Anhydrase IX and XII | Selective over carbonic anhydrase I and II | nih.gov |
Medicinal Chemistry and Lead Optimization of 8 Hydroxy 2h Chromene 3 Carboxylic Acid Derivatives
Design and Synthesis of Structural Analogues
The design of structural analogues of 8-hydroxy-2H-chromene-3-carboxylic acid often involves modifying the substituents on the benzopyran ring to explore and optimize biological activity. The synthesis of these compounds and their precursors, coumarin-3-carboxylic acids, is well-established and typically achieved through classic condensation reactions.
One of the most common methods is the Knoevenagel condensation . This reaction involves the condensation of a substituted salicylaldehyde (B1680747) with a compound containing an active methylene (B1212753) group, such as diethyl malonate or Meldrum's acid. nih.govresearchgate.net For instance, 8-ethoxy-2-oxo-2H-chromene-3-carboxylate can be synthesized by reacting 3-ethoxysalicylaldehyde (B1293910) with diethylmalonate in ethanol with a catalytic amount of piperidine (B6355638). researchgate.net A similar strategy can be applied to synthesize the 8-hydroxy and 8-methoxy analogues. rsc.orgacs.org Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid. nih.gov Green chemistry approaches have been developed, utilizing ultrasound irradiation and environmentally benign solvents like lemon juice, to produce coumarin-3-carboxylic acids in excellent yields. nih.gov
Another powerful method is the rhodium(III)-catalyzed C–H activation/[3 + 3] annulation cascade. This redox-neutral process allows for the one-pot synthesis of the 2H-chromene-3-carboxylic acid framework from N-phenoxyacetamides and methyleneoxetanones, offering broad substrate tolerance. acs.org
The following table summarizes the synthesis of several structural analogues of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.
| Compound Name | Starting Materials | Method | Yield | Reference |
| 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid | 2,3-Dihydroxybenzaldehyde (B126233) and Diethyl malonate | Knoevenagel Condensation | 91% | rsc.org |
| 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | 2-Hydroxy-3-methoxybenzaldehyde and Diethyl malonate | Knoevenagel Condensation | 99% | rsc.org |
| 8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid | 3-Ethoxysalicylaldehyde and Diethyl malonate | Knoevenagel Condensation | 98% | rsc.org |
| 6-Methyl-2-oxo-2H-chromene-3-carboxylic acid | 2-Hydroxy-5-methylbenzaldehyde and Diethyl malonate | Knoevenagel Condensation | 98% | rsc.org |
| 7,8-Dihydroxy-2-oxo-2H-chromene-3-carboxylic acid | 2,3,4-Trihydroxybenzaldehyde and Diethyl malonate | Knoevenagel Condensation | 95% | rsc.org |
Structure-Activity Relationship (SAR) Investigations
Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of the this compound scaffold. SAR studies involve systematically altering the molecular structure and assessing the impact on biological activity.
The nature, position, and stereochemistry of substituents on the chromene ring significantly influence the compound's biological profile.
Position: The location of substituents is critical. For instance, in a series of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives acting as P2Y6 receptor antagonists, derivatization at the C-6 position was found to be suitable, allowing for the introduction of sterically extended chains without losing affinity. nih.gov Conversely, modifications at the C-3 position, such as replacing the nitro group with a carboxylic acid or ester, eliminated the activity, highlighting the sensitivity of this position. nih.gov
Electronic Effects: The electronic properties of substituents (electron-donating or electron-withdrawing) play a major role. In a study on visible light-driven reductive azaarylation, coumarin-3-carboxylic acids bearing electron-withdrawing groups (like fluorine, bromine, or chlorine) generally resulted in lower product yields compared to those with electron-donating groups, suggesting that electronic factors influence reactivity. acs.org However, for certain biological activities, electron-withdrawing groups like a formyl group at the 3-position can enhance reactivity. nih.gov
Steric Effects: The size and shape of substituents can impact how a molecule interacts with its biological target. The SAR of 3-nitro-2-(trifluoromethyl)-2H-chromene antagonists showed that the C-6 position could accommodate bulky groups like trialkylsilyl-ethynyl, indicating a degree of steric flexibility in the target's binding pocket at that location. nih.gov
Through extensive SAR studies, certain structural motifs have been identified as crucial for the biological activity of coumarin-3-carboxylic acid derivatives.
The C-3 Carboxylic Acid Group: This functional group is often essential for activity. In one study, coumarin-3-carboxylic acid itself was the most active antibacterial compound against B. cereus among a series of derivatives. nih.gov Its conversion to carboxamides or the removal of the carboxyl group led to a loss of antibacterial activity, indicating its critical role. nih.gov
The Hydroxyl Group: The presence and position of hydroxyl groups are key. For example, a 7-hydroxy-2H-chromene-3-carbonyl skeleton was identified as a feasible scaffold for designing potent selective estrogen receptor degraders (SERDs). nih.gov The hydroxyl group often participates in crucial hydrogen bonding interactions within the receptor's active site. nih.gov
The Coumarin (B35378) Core: The bicyclic coumarin scaffold itself is considered a "privileged structure" in medicinal chemistry, providing a rigid framework for orienting functional groups for optimal target interaction. researchgate.net
Pharmacophore Modeling and Rational Design
Pharmacophore modeling and other computational techniques are powerful tools for the rational design of novel this compound derivatives. These methods help to identify the essential three-dimensional arrangement of chemical features required for biological activity.
By constructing 3D-QSAR (Quantitative Structure-Activity Relationship) models, researchers can guide the optimization of lead compounds. nih.gov For example, a rational design approach employing a molecular hybridization strategy was used to develop 2,2-dimethyl-2H-chromene derivatives as antiviral agents. nih.gov Computational screening identified a compound that could form a stable hydrogen bond with a specific serine residue (Ser125) of the potato virus Y (PVY) coat protein, leading to potent antiviral properties. nih.gov Molecular docking studies can further elucidate the binding mode of these derivatives within the active site of their target protein, as demonstrated with novel SERDs binding to the estrogen receptor α (ERα). nih.gov
Strategies for Enhancing Biological Efficacy
Several strategies are employed to enhance the biological efficacy of lead compounds based on the this compound structure.
One effective approach is molecular hybridization or active splicing . This involves covalently linking the chromene scaffold with another known pharmacophore to create a new hybrid molecule with potentially synergistic or enhanced activity. For instance, a series of derivatives were synthesized by introducing a thioether quinoline (B57606) moiety into the coumarin-3-carboxylic acid structure. acs.org This strategy aimed to combine the known antimicrobial properties of both coumarins and quinolines, resulting in novel compounds with promising antibacterial activity. acs.org
Another strategy involves modifying the core structure to improve its interaction with the biological target. This can include introducing specific functional groups to form additional hydrogen bonds, hydrophobic interactions, or other favorable contacts, as guided by SAR and computational modeling. nih.govnih.gov
Application of Bioisosterism in Molecular Modification
Bioisosterism is a key strategy in medicinal chemistry for optimizing the physicochemical, pharmacokinetic, and pharmacodynamic properties of a lead compound. researchgate.netscispace.com It involves the replacement of a functional group with another group that has similar physical or chemical properties. drughunter.com This technique is particularly relevant for modifying the carboxylic acid at the C-3 position and the hydroxyl group at the C-8 position of the chromene scaffold.
Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor cell permeability and rapid metabolism, limiting oral bioavailability. drughunter.com Replacing it with a bioisostere can address these issues. Common non-classical bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, sulfonic acids, and 3-hydroxyisoxazoles. scispace.comnih.gov For example, replacing the carboxylic acid in GABA with a tetrazole group resulted in a potent antiepileptic agent. scispace.com Such a replacement in an this compound derivative could potentially improve its pharmacokinetic profile while maintaining the necessary interactions with its biological target. ufrj.br
Hydroxyl Group Bioisosteres: The phenolic hydroxyl group at C-8 can also be replaced to modulate properties like acidity, lipophilicity, and metabolic stability. A classic example of a non-classical bioisostere for a phenol is an arylsulfonamide group, which can mimic the hydrogen bonding capabilities of the hydroxyl group. ufrj.br
The application of bioisosterism is highly context-dependent, and the success of any replacement cannot be predicted with certainty. drughunter.comnih.gov However, it remains a valuable and widely used tool for the rational modification and optimization of lead compounds in drug discovery. researchgate.net
Lead Compound Generation and Optimization Strategies
The strategic optimization of derivatives based on the this compound core involves systematic modifications to its structure to elucidate structure-activity relationships (SAR). These modifications are guided by the goal of improving the compound's pharmacological profile. Key strategies include altering substituents on the aromatic ring, modifying the carboxylic acid group, and introducing diverse functionalities to probe the chemical space around the core scaffold.
While direct optimization data for this compound is not extensively available in the public domain, valuable insights can be drawn from structurally related 2H-chromene-3-carboxamide derivatives. A study focused on the development of monoamine oxidase (MAO) inhibitors utilized a series of 2H-chromene-3-carboxamide analogs to explore the impact of different substituents on inhibitory activity. nih.gov
The lead optimization process involved the synthesis of a library of compounds with variations in the amide portion of the molecule. The inhibitory activities of these compounds against MAO-A and MAO-B were evaluated, and the half-maximal inhibitory concentrations (IC50) were determined. This systematic approach allowed for the identification of key structural features that govern potency and selectivity. nih.gov
For instance, the introduction of different aryl and alkyl groups to the amide nitrogen led to significant variations in inhibitory activity. One of the most potent compounds identified in this series, compound 4d , exhibited an IC50 of 0.93 µM against MAO-B, demonstrating a significant improvement over the initial lead compounds. The selectivity for MAO-B over MAO-A was also a critical parameter in the optimization process, with compound 4d showing a 64.5-fold selectivity for MAO-B. nih.gov
| Compound | R Group | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
|---|---|---|---|---|
| 4a | Phenyl | >100 | 15.6 | >6.4 |
| 4b | 4-Methylphenyl | >100 | 8.2 | >12.2 |
| 4c | 4-Methoxyphenyl | >100 | 5.4 | >18.5 |
| 4d | 4-Chlorophenyl | 60.0 | 0.93 | 64.5 |
| Iproniazid (Reference) | - | 7.80 | >100 | >12.8 |
The data from this study underscores the importance of the substituent on the carboxamide nitrogen in determining both the potency and selectivity of MAO inhibition. The electronic and steric properties of the 'R' group play a crucial role in the interaction with the enzyme's active site. nih.gov
Another lead optimization strategy involves the derivatization of the carboxylic acid functionality. In a study targeting cancer, coumarin-3-carboxylic acid was coupled with various amino acid methyl esters and dipeptides to create a library of novel compounds. These derivatives were then evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Topoisomerase II, two important targets in cancer therapy. nih.gov
The synthesis of these amide-linked derivatives allows for the exploration of a wide range of chemical diversity, leveraging the varied side chains of natural and unnatural amino acids. This approach can lead to improved target binding, enhanced cellular uptake, and modulated pharmacokinetic properties.
The study revealed that certain amino acid and dipeptide conjugates exhibited potent cytotoxic activities against breast cancer cells (MCF-7) and significant inhibition of both VEGFR2 and Topoisomerase II. For example, the tyrosine conjugate 4k and the β-Ala-L-Met dipeptide conjugate 6c were identified as highly active compounds. nih.gov
| Compound | Modification | MCF-7 IC50 (µM) | VEGFR2 IC50 (µM) | Topoisomerase II IC50 (µM) |
|---|---|---|---|---|
| 4k | Tyrosine conjugate | 4.98 | 23.6 | 4.1 |
| 6c | β-Ala-L-Met conjugate | 5.85 | 34.2 | 8.6 |
| Sorafenib (Reference) | - | - | 30 | - |
| Doxorubicin (Reference) | - | - | - | 9.65 |
These findings highlight a successful lead optimization strategy where the carboxylic acid group of the coumarin scaffold is used as a handle to introduce diverse chemical moieties, leading to the identification of potent dual inhibitors with significant anticancer activity. nih.gov
While the specific optimization of this compound derivatives is not detailed in the available literature, the principles demonstrated in the optimization of related chromene and coumarin structures provide a clear roadmap for future medicinal chemistry efforts. The systematic modification of the core scaffold, coupled with robust biological evaluation, remains the cornerstone of developing novel and effective therapeutic agents.
Applications of 8 Hydroxy 2h Chromene 3 Carboxylic Acid in Materials Science and Agrochemicals
Materials Science Applications
The distinct photophysical and chemical properties of 8-hydroxy-2H-chromene-3-carboxylic acid and its derivatives make them valuable components in the development of novel materials with tailored functionalities.
Development of Fluorescent Dyes and Optical Materials
Coumarin (B35378) derivatives are well-known for their fluorescent properties, and the 8-hydroxy-substituted variant is no exception. The hydroxyl group at the 8-position can influence the electronic and photophysical characteristics of the molecule. The fluorescence of hydroxycoumarins is sensitive to the position of the hydroxyl group. For instance, the fluorescence maxima of various monohydroxycoumarins differ, indicating that the substitution pattern is a key determinant of their optical properties. niscpr.res.in This allows for the tuning of the emission color, which is a desirable feature in the design of fluorescent dyes and probes. scispace.com
The carboxylic acid moiety provides a convenient handle for covalently linking the fluorophore to other molecules or materials, such as polymers or biomolecules, without significantly altering its fluorescent core. nih.gov This functionalization capability is crucial for creating fluorescently labeled materials for sensing, imaging, and as optical brighteners. sapub.org
Table 1: Photophysical Properties of a Related Hydroxycoumarin Derivative
| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Solvent |
| 7-Hydroxycoumarin-3-carboxylic acid | 352 nm | 407 nm | Not Specified |
| 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester | 386 nm | 448 nm | 0.1 M Tris pH 9.0 |
Photoinitiators for Photopolymerization (e.g., 3D Printing, Photocomposite Synthesis)
Coumarin derivatives, including those with a carboxylic acid group at the 3-position, have been identified as high-performance photoinitiators for free radical photopolymerization. nih.gov These molecules can absorb light, typically in the near-UV and visible range, and in the presence of additives, generate reactive species that initiate the polymerization process. nih.gov This property is highly valuable in applications such as 3D printing, the synthesis of photocomposites, and coatings. rsc.orgnih.gov
The efficiency of coumarin-based photoinitiating systems allows for rapid polymerization rates and high final monomer conversions upon exposure to light sources like LEDs. rsc.org The development of new photoinitiators is crucial for advancing technologies like 3D printing by enabling the use of a wider range of materials and improving printing speeds. nih.gov The synthesis of photocomposites, for instance with glass fibers, also benefits from efficient photoinitiators that can ensure a good depth of cure. rsc.org
While specific data for this compound as a photoinitiator is not detailed in the available literature, the general effectiveness of coumarin-3-carboxylic acid derivatives in this application suggests its potential. The substitution on the coumarin ring is known to influence the photophysical and photochemical properties, which in turn affects the photoinitiation efficiency. rsc.org
Agrochemical Development (e.g., Herbicides, Fungicides, Plant Protectants)
The coumarin scaffold is a recurring motif in natural products with a wide array of biological activities. This has spurred research into the potential of synthetic coumarin derivatives in agrochemical applications. researchgate.netgoogle.com
Coumarin and its derivatives have been investigated for their potential as herbicides. nih.gov Some synthetic coumarins have demonstrated strong phytotoxic effects, inhibiting seed germination and root growth of various weed species. nih.gov The mechanism of action can involve alterations in root morphology and physiology. nih.gov
In the realm of fungicides, coumarin derivatives have shown activity against various plant pathogenic fungi. researchgate.net For example, conjugates of 7-hydroxycoumarin with other heterocyclic moieties have been synthesized and tested for their ability to inhibit the mycelial growth of fungi such as Alternaria alternata, Alternaria solani, Botrytis cinerea, and Fusarium oxysporum. nih.gov Interestingly, a study on umbelliferone (B1683723) (7-hydroxycoumarin) derivatives found that a conjugate with 8-hydroxyquinoline (B1678124) showed significant antifungal activity, suggesting that the substitution pattern, including the position of the hydroxyl group, can be critical for biological efficacy. nih.gov
While the direct application of this compound in commercial agrochemicals is not well-documented, the established biological activities of related coumarin compounds indicate that it is a promising scaffold for the development of new, potentially biodegradable, agrochemicals. nih.gov
Table 2: Antifungal Activity of a Umbelliferone-8-hydroxyquinoline Conjugate
| Fungal Species | Inhibition of Radial Growth (%) at 200 µg/mL |
| A. alternata | 57-90 |
| A. solani | 57-90 |
| B. cinerea | 57-90 |
| F. oxysporum | 57-90 |
This table shows the range of activity for an umbelliferone-8-hydroxyquinoline conjugate, highlighting the potential of hydroxycoumarin derivatives in antifungal applications. nih.gov
Industrial Chemical Processes
In addition to its direct applications, this compound serves as a valuable intermediate in various industrial chemical processes. The synthesis of coumarin derivatives is a significant area of research in organic chemistry due to their wide range of applications in pharmaceuticals, perfumes, dyes, and agrochemicals. google.com
The presence of multiple functional groups—the hydroxyl group, the carboxylic acid, and the reactive double bond in the pyrone ring—makes this compound a versatile building block for the synthesis of more complex molecules. nih.gov Common synthetic routes to coumarin-3-carboxylic acids include the Knoevenagel condensation of ortho-hydroxyaryl aldehydes with compounds containing an active methylene (B1212753) group. nih.govscispace.com These synthesis methods are of industrial importance for the large-scale production of coumarin derivatives. nih.gov
The compound can be used as a starting material for the synthesis of various esters, amides, and other derivatives, allowing for the fine-tuning of its physical and biological properties for specific industrial applications. researchgate.net
Q & A
Q. What are the common synthetic routes for 8-hydroxy-2H-chromene-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves Rhodium(III)-catalyzed C–H activation/[3+3] annulation using methyleneoxetanones as coupling partners, which avoids external oxidants and ensures redox-neutral conditions . Alternative routes include Knoevenagel condensation, where reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) are critical. For instance, ethanol or DMF as solvents at 80–100°C can improve cyclization efficiency . Optimization may involve screening ligands (e.g., Cp*RhCl₂) and adjusting pH to stabilize intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., hydroxyl and carboxyl groups). Coupling constants (e.g., J = 8–10 Hz for chromene protons) confirm ring conformation .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. SHELXL refinement (using SHELX software) is standard for small-molecule structures .
- IR : Confirms functional groups (e.g., broad O–H stretch ~2500–3000 cm⁻¹ for carboxylic acid) . Cross-validation with mass spectrometry (ESI-MS) ensures molecular weight consistency.
Advanced Research Questions
Q. How can computational methods like Hirshfeld surface analysis aid in understanding the crystal packing and intermolecular interactions of this compound?
- Methodological Answer : Hirshfeld analysis quantifies interactions (e.g., O–H···O hydrogen bonds, C–H···π contacts) by mapping normalized contact distances. For example, in ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate, carbonyl-O atoms act as primary hydrogen bond acceptors, contributing >30% of surface contacts . Software like CrystalExplorer visualizes these interactions, guiding crystal engineering for improved solubility or stability.
Q. What strategies are employed to resolve contradictions in activity data when evaluating the biological effects of chromene derivatives?
- Methodological Answer :
- Orthogonal assays : Use multiple bioactivity tests (e.g., anti-inflammatory vs. cytotoxicity assays) to isolate specific effects .
- Purity validation : HPLC or GC-MS (≥95% purity) rules out impurities as confounding factors .
- Computational docking : Compare binding affinities of enantiomers or tautomers to explain divergent results. For example, MDM2-p53 interaction studies may reveal stereospecific effects .
Q. What mechanistic insights support the Rhodium(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids, and how do theoretical studies validate these pathways?
- Methodological Answer : The proposed Rh(III)-Rh(V)-Rh(III) cycle involves:
- C–H activation : Formation of a five-membered rhodacycle intermediate (isolated and characterized via X-ray) .
- Alkyl C–O cleavage : DFT calculations confirm a lower energy barrier for β-lactone ring opening compared to alternative pathways .
- Annulation : Solvent polarity (e.g., DCE vs. MeCN) controls regioselectivity by stabilizing charged transition states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
